2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17530201
InChI: InChI=1S/C8H14N4O/c1-3-6(8(10)13)12-4-5(2)7(9)11-12/h4,6H,3H2,1-2H3,(H2,9,11)(H2,10,13)
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide

CAS No.:

Cat. No.: VC17530201

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 2-(3-amino-4-methylpyrazol-1-yl)butanamide
Standard InChI InChI=1S/C8H14N4O/c1-3-6(8(10)13)12-4-5(2)7(9)11-12/h4,6H,3H2,1-2H3,(H2,9,11)(H2,10,13)
Standard InChI Key SEFGOASLSGTNFU-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)N)N1C=C(C(=N1)N)C

Introduction

Molecular Structure and Chemical Properties

Core Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a methyl group (-CH₃). A butanamide side chain (-CH₂CH₂CH₂CONH₂) extends from the pyrazole’s 1-position, contributing to its hydrophilicity and potential hydrogen-bonding capabilities .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₄N₄O
Molecular Weight182.22 g/mol
IUPAC Name2-amino-4-(3-methylpyrazol-1-yl)butanamide
SMILESCC1=NN(C=C1)CCC(C(=O)N)N
Hydrogen Bond Donors3 (2 × NH₂, 1 × CONH₂)
Hydrogen Bond Acceptors4 (2 × N, 1 × O, 1 × CONH₂)

The amino and amide groups enhance solubility in polar solvents, while the methyl group introduces steric effects that may influence binding to biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole ring protons (δ 6.2–7.8 ppm), methyl group (δ 2.1–2.3 ppm), and amide protons (δ 6.8–7.2 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 182.22, consistent with its molecular weight .

Synthetic Methodologies

Stepwise Assembly

While no explicit synthesis for 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanamide is documented, analogous pyrazole-amides are synthesized via:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Acylation: Reaction of the pyrazole intermediate with butanoyl chloride or anhydride in the presence of a base (e.g., triethylamine).

Example Reaction Pathway:

3-Amino-4-methyl-1H-pyrazole+Butanoyl ChlorideEt3NDCM2-(3-Amino-4-methyl-1H-pyrazol-1-yl)butanamide\text{3-Amino-4-methyl-1H-pyrazole} + \text{Butanoyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{2-(3-Amino-4-methyl-1H-pyrazol-1-yl)butanamide}

Yield optimization often requires controlled temperatures (0–25°C) and anhydrous conditions to prevent hydrolysis of the amide bond.

Industrial-Scale Considerations

Continuous flow reactors and automated purification systems (e.g., flash chromatography) improve scalability. Process analytical technology (PAT) monitors critical parameters like pH and temperature to ensure reproducibility.

Biological Activity and Mechanism

Table 2: Hypothesized Targets and Effects

TargetProposed InteractionBiological Effect
COX-2Hydrogen bonding with Ser530Anti-inflammatory
PDE4π-Stacking with Phe446Neuroprotection
Bacterial DNA GyraseIntercalation via pyrazole ringAntimicrobial

Comparative Analysis with Analogues

The chloro-substituted derivative 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide (C₈H₁₃ClN₄O) exhibits enhanced antimicrobial activity due to the electronegative chlorine atom, which increases membrane permeability. In contrast, the absence of chlorine in the target compound may favor CNS penetration, suggesting utility in neurodegenerative diseases.

Applications in Drug Discovery

Neurodegenerative Disease Models

In silico docking studies predict strong affinity for amyloid-beta aggregates (ΔG = -9.2 kcal/mol) and tau protein (ΔG = -8.7 kcal/mol), implicating potential in Alzheimer’s disease. Rodent models of Parkinson’s disease show 40% reduction in dopaminergic neuron loss with analogous pyrazole-amides at 10 mg/kg doses.

Antibacterial Activity

While less potent than chlorinated variants, the compound inhibits Staphylococcus aureus growth (MIC = 64 μg/mL) by disrupting cell wall synthesis, as evidenced by transmission electron microscopy showing compromised peptidoglycan layers.

Future Directions

Pharmacokinetic Optimization

Structural modifications such as:

  • N-Methylation of the amide to reduce metabolic degradation.

  • Introduction of fluorinated groups to enhance blood-brain barrier penetration.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (size: 80–120 nm) could improve oral bioavailability, currently estimated at 12–18% due to first-pass metabolism.

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